5-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Overview
Description
The compound 5-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic molecule characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl-furan intermediate, followed by the formation of the imidazole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The furan and imidazole rings can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
5-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, modulating their activity. The furan and imidazole rings contribute to the compound’s binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-{(E)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- 5-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 5-{(E)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-18-16(20-19(28)21(18)11-15-5-2-8-26-15)10-14-6-7-17(27-14)12-3-1-4-13(9-12)22(24)25/h1,3-4,6-7,9-10,15H,2,5,8,11H2,(H,20,28)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCJNLPBCLWUBG-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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